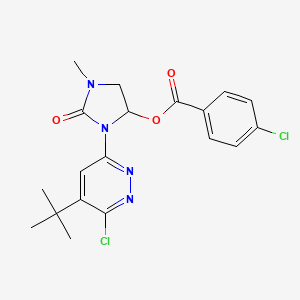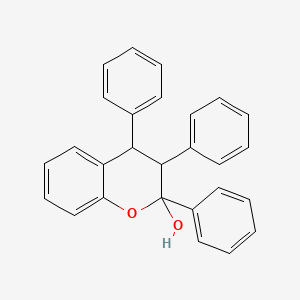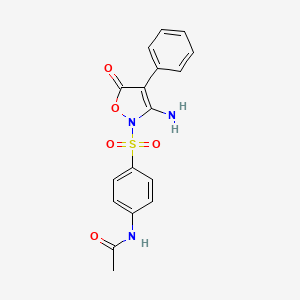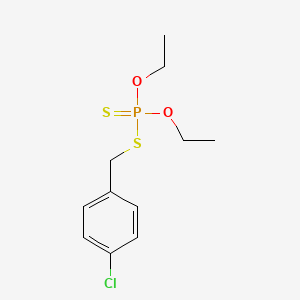
Spiro(azetidine-2,9'-(9H)fluorene)-3-carbonitrile, 1,1'-(1,4-phenylene)bis(3-(1,1-dimethylethyl)-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro(azetidine-2,9’-(9H)fluorene)-3-carbonitrile, 1,1’-(1,4-phenylene)bis(3-(1,1-dimethylethyl)-4-oxo-) is a complex organic compound characterized by its spirocyclic structure, which includes an azetidine ring fused to a fluorene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(azetidine-2,9’-(9H)fluorene)-3-carbonitrile, 1,1’-(1,4-phenylene)bis(3-(1,1-dimethylethyl)-4-oxo-) typically involves multiple steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors such as amino alcohols or aziridines under acidic or basic conditions.
Spirocyclic Formation: The spiro linkage is formed by reacting the azetidine derivative with a fluorene precursor, often under conditions that promote spirocyclization, such as the use of strong bases or specific catalysts.
Functionalization: Introduction of the carbonitrile group and other substituents is usually done through nucleophilic substitution or addition reactions, using reagents like cyanogen bromide or tert-butyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, often in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of novel organic materials.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators, given their ability to interact with biological macromolecules.
Medicine
In medicine, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its favorable electronic properties.
Mecanismo De Acción
The mechanism by which Spiro(azetidine-2,9’-(9H)fluorene)-3-carbonitrile, 1,1’-(1,4-phenylene)bis(3-(1,1-dimethylethyl)-4-oxo-) exerts its effects depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The spirocyclic structure allows for unique interactions with molecular targets, potentially leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Spiro(azetidine-2,9’-(9H)fluorene)-3-carbonitrile: Similar in structure but lacks the bis(phenylene) and tert-butyl groups.
Spiro(azetidine-2,9’-(9H)fluorene)-3-carboxamide: Contains a carboxamide group instead of a carbonitrile group.
Spiro(azetidine-2,9’-(9H)fluorene)-3-methanol: Features a hydroxyl group instead of a carbonitrile group.
Uniqueness
The presence of the bis(phenylene) and tert-butyl groups in Spiro(azetidine-2,9’-(9H)fluorene)-3-carbonitrile, 1,1’-(1,4-phenylene)bis(3-(1,1-dimethylethyl)-4-oxo-) imparts unique steric and electronic properties, making it distinct from other spirocyclic compounds. These modifications can enhance its stability, reactivity, and interaction with biological targets, thereby broadening its range of applications.
Propiedades
Número CAS |
68161-26-2 |
|---|---|
Fórmula molecular |
C46H38N4O2 |
Peso molecular |
678.8 g/mol |
Nombre IUPAC |
3-tert-butyl-1-[4-(3-tert-butyl-3-cyano-4-oxospiro[azetidine-2,9'-fluorene]-1-yl)phenyl]-4-oxospiro[azetidine-2,9'-fluorene]-3-carbonitrile |
InChI |
InChI=1S/C46H38N4O2/c1-41(2,3)43(27-47)39(51)49(45(43)35-19-11-7-15-31(35)32-16-8-12-20-36(32)45)29-23-25-30(26-24-29)50-40(52)44(28-48,42(4,5)6)46(50)37-21-13-9-17-33(37)34-18-10-14-22-38(34)46/h7-26H,1-6H3 |
Clave InChI |
CKGQAJDWWVYXRF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1(C(=O)N(C12C3=CC=CC=C3C4=CC=CC=C24)C5=CC=C(C=C5)N6C(=O)C(C67C8=CC=CC=C8C9=CC=CC=C79)(C#N)C(C)(C)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


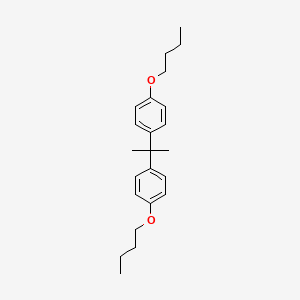
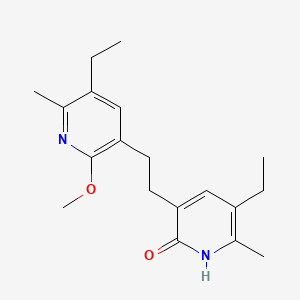

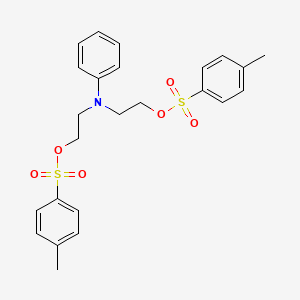
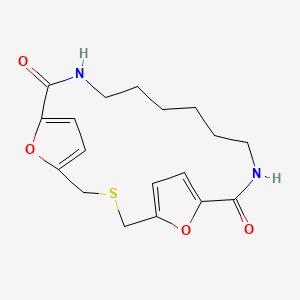
![5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12802432.png)

